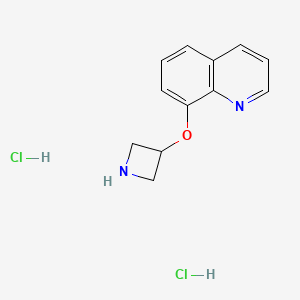

8-(Azetidin-3-yloxy)quinoline dihydrochloride

Description

8-(Azetidin-3-yloxy)quinoline dihydrochloride is a chemical compound with the molecular formula C12H12N2O.2ClH. It is known for its unique structure, which includes a quinoline ring bonded to an azetidine moiety through an oxygen atom. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Propriétés

IUPAC Name |

8-(azetidin-3-yloxy)quinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.2ClH/c1-3-9-4-2-6-14-12(9)11(5-1)15-10-7-13-8-10;;/h1-6,10,13H,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGJRPLMOJQHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC3=C2N=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Azetidin-3-yloxy)quinoline dihydrochloride typically involves the reaction of quinoline derivatives with azetidine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where the hydroxyl group of quinoline reacts with azetidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 8-(Azetidin-3-yloxy)quinoline dihydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

8-(Azetidin-3-yloxy)quinoline dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The azetidine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted azetidine derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

8-(Azetidin-3-yloxy)quinoline dihydrochloride and its derivatives have shown significant anticancer properties. Research indicates that quinoline derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that certain quinoline-based compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells, making them promising candidates for cancer therapy .

1.2 Antibacterial Properties

The compound has been evaluated for its antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria. Hybrid molecules combining 8-hydroxyquinoline with other antibiotics have shown enhanced antibacterial effects, indicating that modifications to the quinoline structure can yield potent antimicrobial agents . The minimum inhibitory concentrations (MICs) for these compounds were found to be lower than those of standard antibiotics, suggesting improved efficacy against resistant strains .

1.3 Antiviral Effects

Research has also highlighted the antiviral potential of 8-(Azetidin-3-yloxy)quinoline dihydrochloride. Derivatives of this compound have been synthesized and tested for their ability to inhibit viral replication in vitro. Some studies reported promising results against various viruses, including those responsible for respiratory infections, showcasing the compound's versatility in combating viral pathogens .

Mechanistic Insights

The biological activity of 8-(Azetidin-3-yloxy)quinoline dihydrochloride is often attributed to its ability to interact with metal ions and biological macromolecules. For example, its chelating properties enable it to form stable complexes with metal ions such as copper and zinc, which are implicated in several diseases, including neurodegenerative disorders . This interaction can modulate enzyme activities and influence cellular signaling pathways.

Synthesis and Modification

Table 1: Synthesis Methods for 8-(Azetidin-3-yloxy)quinoline Dihydrochloride

| Method | Description | Yield (%) |

|---|---|---|

| Mannich Reaction | Hybridization with ciprofloxacin | 75 |

| Glycoconjugation | Linking with sugar derivatives for enhanced selectivity | Variable |

| Triazole Formation | Using azide linkers to create diverse libraries | High |

The synthesis of this compound often involves strategies like the Mannich reaction or glycoconjugation, which can enhance its pharmacological properties by improving solubility and selectivity . The ability to modify the quinoline structure allows researchers to tailor compounds for specific therapeutic targets.

Material Science Applications

Beyond pharmacology, 8-(Azetidin-3-yloxy)quinoline dihydrochloride has potential applications in material science. Its derivatives are being explored for use in creating nanomaterials and mesostructures with electronic and photonic properties. These materials could be utilized in sensors, dyes, and other advanced applications due to their unique chemical properties .

Case Studies

Case Study 1: Anticancer Efficacy

In a study conducted on a series of synthesized quinoline derivatives, researchers observed significant anticancer activity against human breast cancer cells (MCF-7). The study reported IC50 values ranging from 10 to 30 µM across different derivatives, indicating a strong correlation between structural modifications and increased cytotoxicity .

Case Study 2: Antibacterial Screening

Another investigation involved screening various hybrids of 8-hydroxyquinoline against clinically relevant bacterial strains. The results indicated that some derivatives exhibited MIC values as low as 4 µg/mL against resistant strains of Staphylococcus aureus, showcasing their potential as novel antibacterial agents .

Mécanisme D'action

The mechanism of action of 8-(Azetidin-3-yloxy)quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The quinoline ring is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. The azetidine moiety may interact with various enzymes, inhibiting their activity and leading to the observed biological effects. Further research is needed to fully elucidate the detailed molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 7-(Azetidin-3-yloxy)quinoline dihydrochloride

- 8-Hydroxyquinoline

- 5-Amino-8-hydroxyquinoline

Uniqueness

8-(Azetidin-3-yloxy)quinoline dihydrochloride is unique due to the presence of both the quinoline and azetidine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a different spectrum of reactivity and potential biological activities, making it a valuable compound for various research applications.

Activité Biologique

8-(Azetidin-3-yloxy)quinoline dihydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name : 8-(Azetidin-3-yloxy)quinoline dihydrochloride

- CAS Number : 1449117-70-7

- Molecular Formula : C₁₁H₁₃Cl₂N₂O

The biological activity of 8-(Azetidin-3-yloxy)quinoline dihydrochloride is primarily attributed to its interaction with various molecular targets, notably:

- Kinase Inhibition : This compound has shown potential as a kinase inhibitor, which is significant in the treatment of cancers and other diseases related to dysregulated kinase activity .

- Receptor Binding : It interacts with multiple receptors, including serotonin receptors, affecting neurotransmission and potentially influencing mood and anxiety levels.

Biological Activities

Research indicates that 8-(Azetidin-3-yloxy)quinoline dihydrochloride exhibits a variety of biological activities:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cell proliferation in various cancer cell lines. |

| Antimicrobial | Demonstrates activity against several bacterial strains. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |

| Neuroprotective | Exhibits protective effects on neuronal cells under stress conditions. |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the effects of 8-(Azetidin-3-yloxy)quinoline dihydrochloride on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent in oncology .

- Neuroprotective Effects : In rodent models, administration of the compound reduced markers of oxidative stress and apoptosis in neuronal tissues, indicating its potential for treating neurodegenerative diseases .

- Antimicrobial Efficacy : The compound was tested against various pathogens, showing promising results with MIC values as low as 6.5 µg/mL against Escherichia coli and antifungal activity against Candida albicans at 250 µg/mL .

Dosage and Toxicity

Research on dosage effects reveals that:

- Low doses (1-10 mg/kg) enhance cognitive functions without significant side effects.

- Higher doses (above 50 mg/kg) can lead to hepatotoxicity and neurotoxicity, necessitating careful dosage regulation for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 8-(Azetidin-3-yloxy)quinoline dihydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : A general approach involves coupling azetidine derivatives with 8-hydroxyquinoline precursors. For example, adapt the palladium-catalyzed arylation/alkylation procedures used for 8-aminoquinoline amides . Use dichloromethane as a solvent and triethylamine as a base. Optimize reaction efficiency by:

- Varying catalysts (e.g., Pd(OAc)₂ vs. PdCl₂).

- Adjusting reaction temperature (room temperature vs. reflux).

- Monitoring reaction progress via TLC or HPLC.

Post-synthesis, purify the product via column chromatography and confirm purity using NMR and mass spectrometry.

Q. How should researchers handle and store 8-(Azetidin-3-yloxy)quinoline dihydrochloride to ensure safety?

- Methodological Answer : Refer to CLP/GHS guidelines for acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Key precautions:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders.

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers.

- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Establish emergency protocols, including eyewash stations and immediate medical consultation for exposure .

Q. What spectroscopic techniques are suitable for characterizing the structural features of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C-O-C ether linkages) by comparing peaks to 8-hydroxyquinoline derivatives .

- NMR : Use ¹H/¹³C NMR to confirm azetidine ring integration and quinoline substitution patterns. For dihydrochloride salts, observe protonation-induced shifts in aromatic regions.

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as done for chloro-methoxyquinoline analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or spectroscopic data during optimization?

- Methodological Answer :

- Yield Discrepancies : Systematically test variables (e.g., solvent polarity, stoichiometry). For example, replace dichloromethane with DMF to enhance solubility of intermediates .

- Spectral Anomalies : Cross-validate using multiple techniques (e.g., compare IR data with NIST standards ). Consider tautomeric equilibria, as seen in 8-hydroxyquinoline’s zwitterionic forms .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors affecting reproducibility.

Q. What experimental designs are recommended for studying the biological mechanisms of 8-(Azetidin-3-yloxy)quinoline derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Adapt protocols for 8-hydroxyquinoline’s DNA-binding activity . Use fluorescence quenching to measure interactions with target enzymes (e.g., topoisomerases).

- Cellular Uptake Studies : Label the compound with fluorophores (e.g., FITC) and track localization via confocal microscopy.

- Toxicity Profiling : Conduct MTT assays on cell lines, referencing acute toxicity thresholds from safety data .

Q. How can computational modeling aid in predicting the reactivity or pharmacological properties of this compound?

- Methodological Answer :

- DFT Calculations : Model the azetidine-quinoline bond’s electronic effects using Gaussian or ORCA software. Compare with known derivatives (e.g., pyrrolidinyloxy analogs ).

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial metalloenzymes) using AutoDock Vina. Validate predictions with in vitro assays.

- ADMET Prediction : Use platforms like SwissADME to estimate solubility, bioavailability, and metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.